molecular formula C3H3ClN2O B2458925 3-Chloro-5-methyl-1,2,4-oxadiazole CAS No. 1359822-66-4

3-Chloro-5-methyl-1,2,4-oxadiazole

Cat. No. B2458925
CAS RN: 1359822-66-4
M. Wt: 118.52
InChI Key: UBCHWZCUZUNNHK-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is known to exhibit a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including 3-Chloro-5-methyl-1,2,4-oxadiazole, often involves the cyclocondensation of arylamidoxamines with n-butanal . In one study, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives were selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methyl-1,2,4-oxadiazole is characterized by a five-membered heterocyclic ring system consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

Future Directions

The future directions for the research on 3-Chloro-5-methyl-1,2,4-oxadiazole and its derivatives could include the exploration of their potential as novel antibacterial agents . Additionally, further studies could focus on the development of novel anti-infective agents based on 1,2,4-oxadiazole derivatives .

Mechanism of Action

Target of Action

3-Chloro-5-methyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class of compounds, which have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are various microorganisms, including bacteria, viruses, and parasites .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may allow these compounds to interact with their targets, leading to changes that inhibit the growth or function of the microorganisms .

Biochemical Pathways

Given its anti-infective properties, it likely interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .

Pharmacokinetics

1,2,4-oxadiazole derivatives have been suggested as potential alternative templates for discovering novel antibacterial agents , indicating that they may have favorable pharmacokinetic properties.

Result of Action

The result of the action of 3-Chloro-5-methyl-1,2,4-oxadiazole is the inhibition or death of the targeted microorganisms . This leads to a reduction in the infection caused by these microorganisms, thereby alleviating the associated symptoms .

Action Environment

The action of 3-Chloro-5-methyl-1,2,4-oxadiazole, like other anti-infective agents, can be influenced by various environmental factors. These may include the presence of other microorganisms, the pH of the environment, and the presence of biological materials that can interact with the compound

properties

IUPAC Name

3-chloro-5-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O/c1-2-5-3(4)6-7-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHWZCUZUNNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methyl-1,2,4-oxadiazole

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